

Unraveling DPP-23: A Technical Guide to a Pro-Apoptotic Chalcone Derivative

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Compound of Interest

Compound Name: **DPP23**

Cat. No.: **B2527012**

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Executive Summary

This technical guide provides a comprehensive preliminary research overview of the compound commonly referred to as "Apoptosis Activator IX, DPP-23". Our investigation has resolved a significant discrepancy in publicly available information regarding its chemical identity. While often associated with the CAS number 1262887-77-3, which pertains to a diketopyrrolopyrrole derivative used in organic electronics, the compound marketed for its biological activity is, in fact, a chalcone derivative. Based on its empirical formula (C₁₈H₁₈O₄) and described biological activities, this guide identifies "DPP-23" as Metochalcone, with the IUPAC name (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and CAS number 18493-30-6.

This document details the pro-apoptotic and unfolded protein response (UPR)-inducing mechanisms of this chalcone derivative. It includes a summary of its biological activities, experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and development efforts.

Chemical Identity and Physicochemical Properties

Initial commercial listings for "Apoptosis Activator IX, DPP-23" incorrectly cite the CAS number for a diketopyrrolopyrrole derivative. The correct identification, based on its classification as a chalcone and its empirical formula, is Metochalcone.

Property	Value	Reference
IUPAC Name	(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	[1]
Synonyms	2',4,4'-Trimethoxychalcone, Metochalcone	[1]
CAS Number	18493-30-6	[1]
Molecular Formula	C ₁₈ H ₁₈ O ₄	[1]
Molecular Weight	298.33 g/mol	[1]
Appearance	Pale yellow solid	[2]
Solubility	Soluble in DMSO	[3]

Mechanism of Action: Induction of Apoptosis and the Unfolded Protein Response

Metochalcone, and chalcones in general, exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the induction of cellular stress, leading to apoptosis.

2.1. Induction of Reactive Oxygen Species (ROS) and a G2/M Cell Cycle Arrest Metochalcone treatment has been shown to increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells. This elevation in ROS can lead to oxidative damage to cellular components and trigger a G2/M phase cell cycle arrest, thereby inhibiting cell proliferation.

2.2. Triggering the Unfolded Protein Response (UPR) A key mechanism of action for this chalcone derivative is the induction of the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress. The UPR is a signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

2.3. Caspase-Mediated Apoptosis The culmination of ROS production and UPR activation is the initiation of apoptosis. This process is mediated by the activation of a cascade of caspases,

including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

2.4. Modulation of MAPK Signaling Treatment with "DPP-23" has been reported to induce the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK1/2, and p38 MAPK. These pathways are involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Experimental Protocols

3.1. Synthesis of Metochalcone (Claisen-Schmidt Condensation)

Metochalcone and other chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde. [4][5][6][7]

- Reactants: 4-methoxybenzaldehyde and 2,4-dimethoxyacetophenone.
- Catalyst: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Solvent: Typically ethanol or a solvent-free (grinding) method can be employed.[4][6]
- Procedure (General):
 - Dissolve the substituted acetophenone and benzaldehyde in the chosen solvent.
 - Add the base catalyst to the mixture.
 - Stir the reaction at room temperature or with gentle heating until a precipitate forms.
 - Collect the crude product by filtration.
 - Purify the product by recrystallization from a suitable solvent, such as ethanol.[8]

3.2. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

- Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
- Procedure:
 - Treat cells with the chalcone derivative for the desired time.
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of "DPP-23" (Chalcone Derivative)

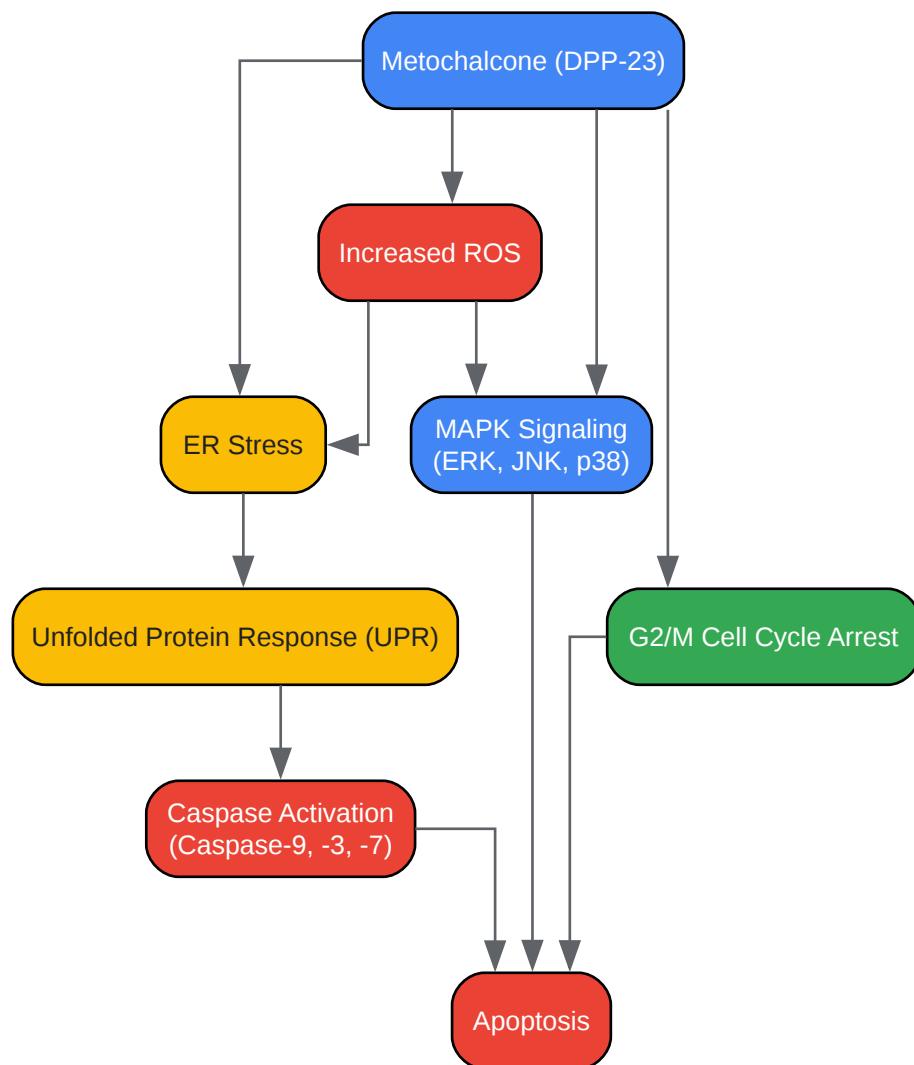
Cell Line	Cancer Type	Reported Effect
Capan-1	Pancreatic Cancer	Growth Inhibition
MDA-MB-231	Breast Cancer	Growth Inhibition
HCT116	Colon Cancer	Growth Inhibition
HT1080	Fibrosarcoma	Growth Inhibition

Note: Specific IC50 values for "DPP-23" are not readily available in the public domain and would require access to the primary research data.

Table 2: In Vivo Efficacy of "DPP-23" (Chalcone Derivative)

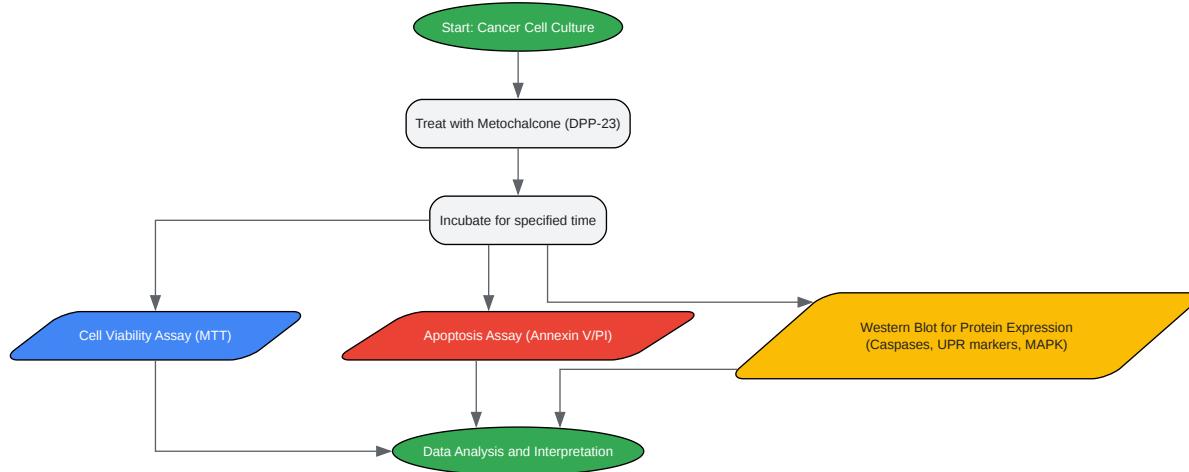
Animal Model	Tumor Type	Dosage	Effect
Nude Mice	HCT116 Tumor Xenografts	10 mg/kg, i.p., q.d.	Suppression of tumor growth

Visualizations



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Caption: Signaling pathway of Metochalcone (DPP-23) inducing apoptosis.



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